4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 2640828-69-7
VCID: VC11849321
InChI: InChI=1S/C21H24N2O4/c1-15-12-22-9-6-17(15)25-13-16-7-10-23(11-8-16)21(24)20-14-26-18-4-2-3-5-19(18)27-20/h2-6,9,12,16,20H,7-8,10-11,13-14H2,1H3
SMILES: CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

CAS No.: 2640828-69-7

Cat. No.: VC11849321

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine - 2640828-69-7

Specification

CAS No. 2640828-69-7
Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name 2,3-dihydro-1,4-benzodioxin-3-yl-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C21H24N2O4/c1-15-12-22-9-6-17(15)25-13-16-7-10-23(11-8-16)21(24)20-14-26-18-4-2-3-5-19(18)27-20/h2-6,9,12,16,20H,7-8,10-11,13-14H2,1H3
Standard InChI Key IHRFQBOQMBLIRQ-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Canonical SMILES CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The molecule comprises three primary subunits:

  • A 2,3-dihydro-1,4-benzodioxine ring system, characterized by a fused bicyclic structure with two oxygen atoms at positions 1 and 4.

  • A piperidine-4-ylmethoxy group linked via a carbonyl bond to the benzodioxine moiety.

  • A 3-methylpyridine substituent attached to the piperidine through an ether linkage.

This arrangement introduces multiple centers of stereoelectronic influence, including the planar aromatic pyridine ring, the conformationally flexible piperidine, and the electron-rich benzodioxine system.

Molecular Formula and Stereochemistry

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight368.4 g/mol
Predicted LogP2.1 (estimated)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors6

Synthetic Routes and Reaction Dynamics

Retrosynthetic Analysis

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine likely involves sequential coupling reactions:

  • Benzodioxine-Piperidine Conjugation: Acylation of piperidine-4-amine with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride forms the central amide bond .

  • Etherification: Nucleophilic substitution between 4-(hydroxymethyl)piperidine and 3-methyl-4-chloropyridine under basic conditions.

Industrial Scalability Challenges

Large-scale production faces hurdles such as:

  • Stereochemical Control: Ensuring enantiopure synthesis of the piperidine intermediate.

  • Oxidation Sensitivity: The benzodioxine moiety is prone to ring-opening under acidic or oxidative conditions .

Physicochemical Properties and Spectral Data

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry data for structurally related compounds (e.g., CID 43184611) suggest a CCS of 160–172 Ų for [M+H]<sup>+</sup> adducts . These values correlate with the molecule’s compact conformation in the gas phase.

Table 2: Predicted CCS Values for Analogous Adducts

Adductm/zCCS (Ų)
[M+H]<sup>+</sup>263.13902160.9
[M+Na]<sup>+</sup>285.12096172.2

Solubility and Partitioning

The compound’s logP value (~2.1) predicts moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic and aliphatic hydrocarbon domains.

Hypothesized Biological Interactions

Pharmacophore Mapping

The molecule’s structural features align with known ligands for:

  • Adrenergic Receptors: Piperidine derivatives often exhibit α<sub>2</sub>-adrenergic binding .

  • Serotonin Transporters: Benzodioxine analogs modulate reuptake inhibition.

Metabolic Pathways

Predicted sites of metabolism include:

  • N-Demethylation of the pyridine ring.

  • Oxidative Cleavage of the benzodioxine system by cytochrome P450 enzymes.

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